molecular formula C16H17N3O B2671662 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide CAS No. 2380081-46-7

6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2671662
CAS No.: 2380081-46-7
M. Wt: 267.332
InChI Key: LMDCEBYOIMECJL-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylphenylamine with cyclopropyl isocyanate to form the intermediate, which is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

  • 6-Cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(2-isopropylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(2-tert-butylphenyl)pyrimidine-4-carboxamide

Comparison: 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit enhanced anti-inflammatory activity and better pharmacokinetic properties .

Properties

IUPAC Name

6-cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-11-5-3-4-6-13(11)19-16(20)15-9-14(12-7-8-12)17-10-18-15/h3-6,9-10,12H,2,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDCEBYOIMECJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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